N-(2-cyanophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-methylpropanamide, also known as Fenproporex, is a stimulant drug that belongs to the amphetamine family. It was initially developed as an appetite suppressant, but due to its potential for abuse and addiction, it is now a controlled substance in many countries. Despite its controversial history, Fenproporex has gained attention in the scientific community for its potential applications in research.
Wirkmechanismus
N-(2-cyanophenyl)-2-methylpropanamide works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, this compound can improve cognitive function, enhance alertness, and reduce fatigue.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause insomnia, anxiety, and agitation. Long-term use of this compound can lead to tolerance, dependence, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyanophenyl)-2-methylpropanamide has several advantages for use in lab experiments. It has a long half-life, making it useful for studying the effects of chronic drug exposure. It is also relatively easy to synthesize and can be obtained in large quantities. However, its potential for abuse and addiction makes it a challenging substance to work with, and strict safety precautions must be taken.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-cyanophenyl)-2-methylpropanamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of focus is its potential as a cognitive enhancer for healthy individuals. Additionally, this compound's anti-inflammatory and analgesic effects make it a promising candidate for pain management. However, further research is needed to fully understand its mechanisms of action and potential side effects.
In conclusion, this compound is a stimulant drug with potential applications in scientific research. Its ability to increase neurotransmitter levels in the brain makes it a promising candidate for treating neurological disorders and enhancing cognitive function. However, its potential for abuse and addiction means that strict safety precautions must be taken when working with it. Further research is needed to fully understand its potential benefits and limitations.
Synthesemethoden
N-(2-cyanophenyl)-2-methylpropanamide can be synthesized by reacting 2-cyanophenylacetonitrile with 2-methylpropanal in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-2-methylpropanamide has been studied for its potential use in treating various neurological disorders such as ADHD, narcolepsy, and depression. It has also been investigated for its cognitive-enhancing properties and its ability to improve memory and learning. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for pain management.
Eigenschaften
Molekularformel |
C11H12N2O |
---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
N-(2-cyanophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-6-4-3-5-9(10)7-12/h3-6,8H,1-2H3,(H,13,14) |
InChI-Schlüssel |
HYRNZRWKYWJOMJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC=C1C#N |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=CC=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.